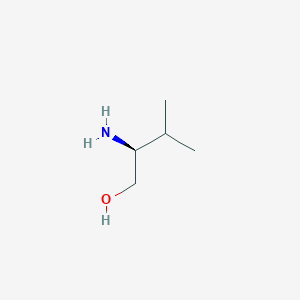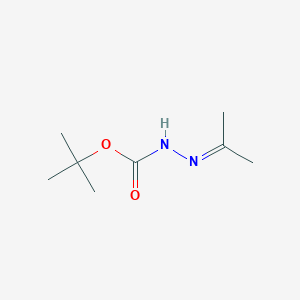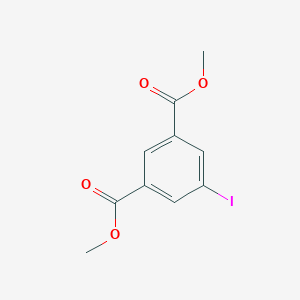
5-Iodoisophtalate de diméthyle
Vue d'ensemble
Description
Dimethyl 5-iodoisophthalate is a chemical compound known for its role in various chemical reactions and properties, contributing to the synthesis of complex molecules. It serves as a fundamental building block in organic synthesis, facilitating the creation of metallophthalocyanines with potential applications in fields like materials science and catalysis.
Synthesis Analysis
The synthesis of Dimethyl 5-iodoisophthalate involves esterification and subsequent reactions to introduce the iodine atom into the isophthalate structure. This process is crucial for generating the iodo-functionalized compound, which is a key intermediate in further chemical transformations, such as the creation of metallophthalocyanines and their analogs with notable antioxidant and antibacterial activities (Ağirtaş et al., 2015).
Molecular Structure Analysis
Dimethyl 5-iodoisophthalate exhibits a distinct molecular structure where the methyl carboxylate moieties can be either tilted or perfectly planar relative to the benzene ring. This structural feature is critical for its ability to participate in forming supramolecular aggregates through hydrogen bonding and π-π interactions, as demonstrated in crystallographic studies (Hauptvogel et al., 2018).
Chemical Reactions and Properties
Dimethyl 5-iodoisophthalate is involved in reactions leading to the synthesis of novel compounds, such as metallophthalocyanines, demonstrating significant antioxidant and antibacterial activities. Its iodine atom plays a pivotal role in facilitating subsequent substitution reactions, crucial for the synthesis of complex molecules with potential applications in various fields, including medicinal chemistry and materials science (Ağirtaş et al., 2015).
Physical Properties Analysis
The physical properties of Dimethyl 5-iodoisophthalate, such as solubility and crystalline structure, are influenced by its molecular framework. The presence of the iodine atom and methyl carboxylate groups affects its behavior in various solvents, impacting its utility in synthesis processes. The crystalline structure, characterized by specific hydrogen bonding patterns and supramolecular aggregation, is essential for understanding its interactions in solid-state chemistry (Hauptvogel et al., 2018).
Applications De Recherche Scientifique
Analyse de la structure cristalline
Le 5-iodoisophtalate de diméthyle est utilisé dans l'étude des structures cristallines . Le composé cristallise dans le groupe d'espace orthorhombique Pna21 avec une molécule dans l'unité asymétrique . La molécule adopte une conformation tordue avec les plans moyens définis par les parties méthyle carboxylate inclinées à des angles de 12.6 (2) et 6.0 (2) par rapport au plan du cycle benzénique .
Ingénierie cristalline supramoléculaire
Ce composé joue un rôle clé dans la conception de matériaux à charpente poreuse solide, un sujet important dans le domaine de l'ingénierie cristalline supramoléculaire . Il agit comme une molécule de liaison présentant une structure géométriquement rigide, souvent de forme linéaire, trigonale ou tétraédrique, et ayant des fonctions d'acide carboxylique comme groupes terminaux .
Synthèse des molécules de liaison
Dans la synthèse des molécules de liaison, le this compound et ses dérivés sont des intermédiaires très utilisés . Ces composés sont non seulement importants d'un point de vue synthétique, mais présentent également des structures intéressantes à l'état cristallin .
Recherche en protéomique
Le this compound est un composé de dicarboxyl iodobenzène utilisé pour la recherche en protéomique . Il est utilisé dans des milieux de recherche et n'est pas destiné à un usage diagnostique ou thérapeutique .
Étiquetage multimodal
Le this compound est utilisé pour le 3-iodobenzoate de succinimidyle (SIB) avec le DOTA comme groupe prothétique pour l'étiquetage multimodal
Safety and Hazards
When handling Dimethyl 5-iodoisophthalate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing should be worn .
Mécanisme D'action
Target of Action
This compound is often used in research settings, and its specific biological targets may vary depending on the context of the experiment .
Mode of Action
It’s known that the compound can interact with various biological molecules, potentially leading to changes in cellular processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dimethyl 5-iodoisophthalate is currently limited . The compound’s bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted, are areas of ongoing research .
Result of Action
It’s known that the compound is used for succinimidyl 3-iodobenzoate (SIB) with DOTA as a prosthetic group for multi-modal labeling enhancing tumor uptake of radiolabelled monoclonal antibodies (mAbs) .
Action Environment
The action, efficacy, and stability of Dimethyl 5-iodoisophthalate can be influenced by various environmental factors . For instance, the compound is stable under normal conditions, but it can decompose under high temperature or fire, releasing toxic gases . Therefore, it should be stored in a closed container, away from fire sources and oxidants, and out of reach of children and animals .
Propriétés
IUPAC Name |
dimethyl 5-iodobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAONVDUSXRXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374396 | |
| Record name | Dimethyl 5-iodoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51839-15-7 | |
| Record name | Dimethyl 5-iodoisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51839-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of dimethyl 5-iodoisophthalate influence its crystal packing?
A1: In the crystal structure of dimethyl 5-iodoisophthalate, the methyl carboxylate moieties are tilted with respect to the central benzene ring []. This conformation allows for the formation of C—H⋯I hydrogen bonds between adjacent molecules, contributing to a three-dimensional supramolecular network. Additionally, I⋯O interactions further stabilize the crystal packing [].
Q2: How does the presence of the iodine atom in dimethyl 5-iodoisophthalate affect its solid-state interactions compared to its ethynyl analogue?
A2: The iodine atom in dimethyl 5-iodoisophthalate enables C—H⋯I hydrogen bonding, which is absent in the ethynyl analogue, dimethyl 5-ethynylisophthalate []. This difference in intermolecular interactions leads to a three-dimensional supramolecular aggregation in the iodo derivative, compared to a two-dimensional arrangement in the ethynyl derivative, which primarily relies on C—H⋯O hydrogen bonds and π–π interactions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



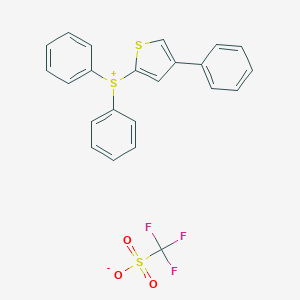
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
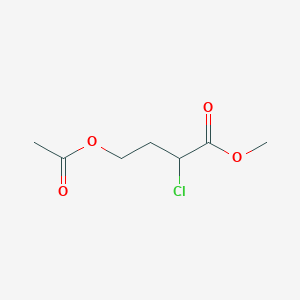
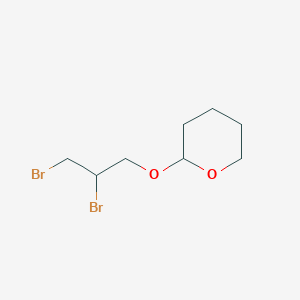
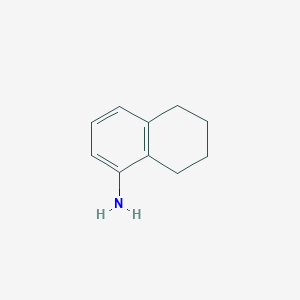
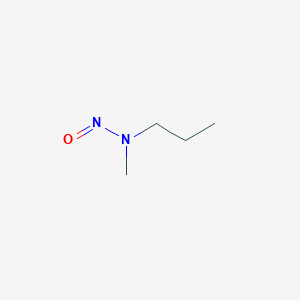
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
